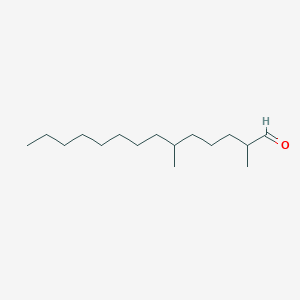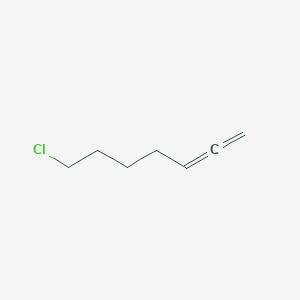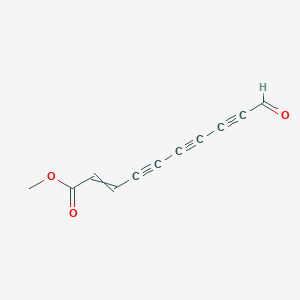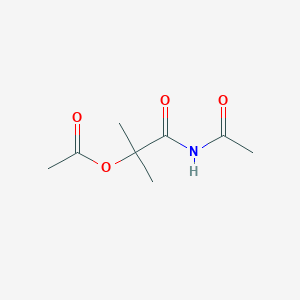![molecular formula C36H35O4P B14503769 Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate CAS No. 63302-95-4](/img/structure/B14503769.png)
Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes phenyl groups and phosphate moieties. It is often used in scientific research and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate typically involves the electrophilic alkylation of diphenylamine with 2-phenyl-1-propene using acid clay as a catalyst . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of high-performance materials, including polymers and lubricants.
Mécanisme D'action
The mechanism of action of phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, preventing the oxidation of other molecules by donating electrons. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate can be compared with other similar compounds, such as:
Bis[4-(2-phenyl-2-propyl)phenyl]amine: This compound has similar structural features but different functional groups, leading to distinct chemical properties.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Another compound with phosphate moieties, used in different applications.
The uniqueness of this compound lies in its specific combination of phenyl and phosphate groups, which confer unique reactivity and stability.
Propriétés
Numéro CAS |
63302-95-4 |
|---|---|
Formule moléculaire |
C36H35O4P |
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate |
InChI |
InChI=1S/C36H35O4P/c1-35(2,28-14-8-5-9-15-28)30-20-24-33(25-21-30)39-41(37,38-32-18-12-7-13-19-32)40-34-26-22-31(23-27-34)36(3,4)29-16-10-6-11-17-29/h5-27H,1-4H3 |
Clé InChI |
HHJCAYQEVGFAHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=CC=C3)OC4=CC=C(C=C4)C(C)(C)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



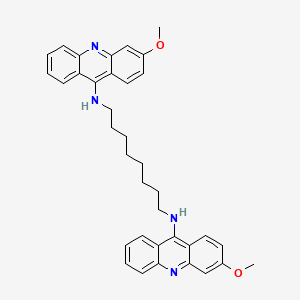
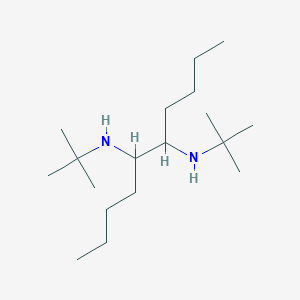
![3-(1-Hydroxyethyl)-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14503725.png)
![1,1'-(Piperazine-1,4-diyl)bis[3-(2-chloroethanesulfonyl)propan-1-one]](/img/structure/B14503732.png)
![1-[4-(4-Chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one](/img/structure/B14503733.png)
![9-(2-Phenylethyl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one](/img/structure/B14503737.png)
![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)
